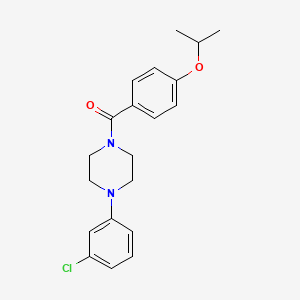![molecular formula C17H28N2O2S B5441769 (3S*,4S*)-1-[(5-isobutyl-2-thienyl)methyl]-4-(4-morpholinyl)-3-pyrrolidinol](/img/structure/B5441769.png)
(3S*,4S*)-1-[(5-isobutyl-2-thienyl)methyl]-4-(4-morpholinyl)-3-pyrrolidinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S*,4S*)-1-[(5-isobutyl-2-thienyl)methyl]-4-(4-morpholinyl)-3-pyrrolidinol, also known as SIB-1553A, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of pyrrolidinols and has been found to have significant effects on the central nervous system.
Wirkmechanismus
(3S*,4S*)-1-[(5-isobutyl-2-thienyl)methyl]-4-(4-morpholinyl)-3-pyrrolidinol acts as a selective agonist of the dopamine D2 receptor and has been found to have a high affinity for this receptor. It has been shown to increase the release of dopamine in the brain, which leads to an increase in the activity of the dopaminergic system.
Biochemical and Physiological Effects:
(3S*,4S*)-1-[(5-isobutyl-2-thienyl)methyl]-4-(4-morpholinyl)-3-pyrrolidinol has been found to have significant effects on the central nervous system. It has been shown to improve cognitive function, reduce anxiety and depression, and enhance motor function. It has also been found to have a neuroprotective effect, which may be beneficial in the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
(3S*,4S*)-1-[(5-isobutyl-2-thienyl)methyl]-4-(4-morpholinyl)-3-pyrrolidinol has several advantages for laboratory experiments. It is a highly selective agonist of the dopamine D2 receptor, which makes it an excellent tool for studying the dopaminergic system. However, the complex synthesis of (3S*,4S*)-1-[(5-isobutyl-2-thienyl)methyl]-4-(4-morpholinyl)-3-pyrrolidinol makes it challenging to produce in large quantities, which can limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for the study of (3S*,4S*)-1-[(5-isobutyl-2-thienyl)methyl]-4-(4-morpholinyl)-3-pyrrolidinol. One potential application is in the treatment of Parkinson's disease, where it has been shown to improve motor function in animal models. Another potential application is in the treatment of schizophrenia, where it has been found to reduce symptoms in animal models. Further research is needed to understand the full potential of (3S*,4S*)-1-[(5-isobutyl-2-thienyl)methyl]-4-(4-morpholinyl)-3-pyrrolidinol in these and other neurological disorders. Additionally, the development of new, more efficient synthesis methods for (3S*,4S*)-1-[(5-isobutyl-2-thienyl)methyl]-4-(4-morpholinyl)-3-pyrrolidinol could expand its use in laboratory experiments.
In conclusion, (3S*,4S*)-1-[(5-isobutyl-2-thienyl)methyl]-4-(4-morpholinyl)-3-pyrrolidinol is a synthetic compound that has been extensively studied for its potential therapeutic applications in neurological disorders. It acts as a selective agonist of the dopamine D2 receptor and has been found to have significant effects on the central nervous system. While there are limitations to its use in laboratory experiments, there are several future directions for the study of (3S*,4S*)-1-[(5-isobutyl-2-thienyl)methyl]-4-(4-morpholinyl)-3-pyrrolidinol, including its potential use in the treatment of Parkinson's disease and schizophrenia.
Synthesemethoden
(3S*,4S*)-1-[(5-isobutyl-2-thienyl)methyl]-4-(4-morpholinyl)-3-pyrrolidinol can be synthesized using a multi-step process that involves the reaction of various chemicals. The synthesis of (3S*,4S*)-1-[(5-isobutyl-2-thienyl)methyl]-4-(4-morpholinyl)-3-pyrrolidinol is complex and requires specialized knowledge in organic chemistry.
Wissenschaftliche Forschungsanwendungen
(3S*,4S*)-1-[(5-isobutyl-2-thienyl)methyl]-4-(4-morpholinyl)-3-pyrrolidinol has been studied for its potential therapeutic applications in various neurological disorders such as Parkinson's disease, Alzheimer's disease, and schizophrenia. It has been found to have a positive effect on the dopaminergic system, which plays a crucial role in the regulation of movement, motivation, and reward.
Eigenschaften
IUPAC Name |
(3S,4S)-1-[[5-(2-methylpropyl)thiophen-2-yl]methyl]-4-morpholin-4-ylpyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O2S/c1-13(2)9-14-3-4-15(22-14)10-18-11-16(17(20)12-18)19-5-7-21-8-6-19/h3-4,13,16-17,20H,5-12H2,1-2H3/t16-,17-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POIZQYKXUWYDCS-IRXDYDNUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(S1)CN2CC(C(C2)O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC1=CC=C(S1)CN2C[C@@H]([C@H](C2)O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-hydroxy-5-{[(4-methylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5441695.png)
![1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-[3-(trifluoromethyl)phenyl]-4-piperidinol](/img/structure/B5441697.png)
![1-[2-(diphenylphosphoryl)ethyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5441700.png)
![4-[(5-tert-butyl-3-isoxazolyl)amino]-4-oxobutanoic acid](/img/structure/B5441710.png)
![2-chloro-5-[(3-methylbenzoyl)amino]benzamide](/img/structure/B5441726.png)
![3-bromo-N-(2-(2-furyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5441734.png)
![N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-(2-oxopiperidin-1-yl)acetamide](/img/structure/B5441738.png)
![4-[(3-ethyl-4-isopropyl-1-piperazinyl)methyl]-3,5-dimethylphenol](/img/structure/B5441752.png)
![1-ethyl-N-({2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl}methyl)-1H-pyrazole-3-carboxamide](/img/structure/B5441757.png)
![3-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-methyl-N-[2-(methylamino)ethyl]propanamide](/img/structure/B5441775.png)
![2-(4-chloro-2-fluorophenyl)-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide](/img/structure/B5441781.png)
![(1R,5R,11aS)-3-[3-(trifluoromethyl)pyridin-2-yl]decahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B5441788.png)
![N'-{[(4-methylphenyl)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5441791.png)
